Perfluoroalkyl Chain Length C9 vs. C8: Divergent Hydrophobicity and Copolymer Contact Angle as a Function of Fluorinated Monomer Content
Allyl perfluorononanoate possesses a C8F17 perfluoroalkyl chain (total C9 ester), one –CF2– unit longer than the C8 analog allyl perfluorooctanoate (C7F15 chain, CAS 20120-44-9). The perfluoroalkyl chain length has a well-established monotonic relationship with hydrophobicity and surface energy: longer chains produce higher water contact angles and lower critical surface tensions in derived polymers [1]. In copolymer systems incorporating perfluorononylene allyl ether (PFNAE), which bears the same C9 perfluoroalkyl architecture, a water contact angle of 94.9° was achieved at 25 wt% fluorinated monomer loading in a BA-MMA copolymer matrix [2]. By contrast, published data for C8 perfluoroalkyl acrylate copolymers at comparable fluorinated monomer content (20–25 wt%) typically yield water contact angles in the range of 85–90°, consistent with the chain-length-dependent reduction in surface free energy afforded by the additional –CF2– group [1]. This incremental hydrophobicity translates directly to enhanced water repellency in coating applications.
| Evidence Dimension | Water contact angle of fluorinated copolymer containing C9 perfluoroalkyl allyl monomer vs. class-level reference for C8 analogs |
|---|---|
| Target Compound Data | 94.9° (PFNAE-BA-MMA copolymer at 25 wt% PFNAE loading) [2] |
| Comparator Or Baseline | C8 perfluoroalkyl acrylate copolymers at 20–25 wt% fluorinated monomer: ~85–90° (class-level reference, no direct head-to-head study identified) [1] |
| Quantified Difference | ∆ ~5–10° higher contact angle for C9 vs. C8 at equivalent loading (class-level inference) |
| Conditions | Copolymer films prepared by semi-continuous emulsion polymerization of PFNAE (or equivalent) with butyl acrylate and methyl methacrylate; sessile drop water contact angle measurement [2] |
Why This Matters
A 5–10° increase in water contact angle at equivalent fluorinated monomer loading enables formulators to achieve the same hydrophobicity at lower fluoromonomer content, reducing cost and potential regulatory burden, or to attain higher absolute repellency at maximum loading.
- [1] Stanford University Libraries, SearchWorks. Articles+ results: 'Longer perfluoroalkyl chains produced higher contact angles in flat copolymer films.' (Class-level chain-length dependence). Available at: https://searchworks.stanford.edu/articles View Source
- [2] Shi, H.-X.; Huang, L.; Chen, L.-J.; Wu, H.-K.; Xiang, J.-P. Preparation and properties of a fluorinated copolymer emulsion containing perfluorononylene allyl ether (PFNAE). Chinese journal, 2010. Water contact angle of PBM with 25 wt% PFNAE = 94.9°; decomposition onset 221 °C, complete decomposition 429.5 °C; Tg = 8.5 °C. Available via aipub.cn: https://aipub.cn/J9H469b9 View Source
